[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18839772
InChI: InChI=1S/C14H13Cl4N/c1-19(2)14-4-3-8(15)5-10(14)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3
SMILES:
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol

[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine

CAS No.:

Cat. No.: VC18839772

Molecular Formula: C14H13Cl4N

Molecular Weight: 337.1 g/mol

* For research use only. Not for human or veterinary use.

[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine -

Specification

Molecular Formula C14H13Cl4N
Molecular Weight 337.1 g/mol
IUPAC Name 4-chloro-N,N-dimethyl-2-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline
Standard InChI InChI=1S/C14H13Cl4N/c1-19(2)14-4-3-8(15)5-10(14)9-6-12(17)13(18)7-11(9)16/h3-5,7,9H,6H2,1-2H3
Standard InChI Key IAVUGGWZLLZYFL-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=C(C=C1)Cl)C2CC(=C(C=C2Cl)Cl)Cl

Introduction

[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine substituents and a dimethylamine group. This compound has a molecular formula of C14H13Cl4N and a molecular weight of approximately 337.1 g/mol . Its unique chemical properties make it a subject of interest in various fields, particularly in agricultural chemistry and potentially in pharmaceuticals.

Synthesis and Chemical Behavior

The synthesis of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multi-step synthetic routes. Each step requires careful control of reaction conditions to ensure high yields and purity. The chemical behavior of this compound is influenced by its chlorine atoms and the dimethylamine group, which can act as a nucleophile in reactions involving electrophiles.

Applications and Potential Uses

The primary applications of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine are likely in agricultural chemistry as a pesticide or herbicide, given its structural resemblance to other active compounds in these categories. Its unique chemical properties also suggest potential use in pharmaceuticals.

Comparison with Similar Compounds

Several compounds share structural similarities with [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine. These include:

Compound NameMolecular FormulaKey Features
3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl-dimethylamineSimilar trichlorinated structure but different positioning of chlorine
2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl-dimethylamineVariation in chlorine substitution pattern
4-Chloro-2-nitrotolueneContains a nitro group instead of a dimethylamine

These compounds highlight the uniqueness of [4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine due to its specific combination of chlorination and amine functionality, which may impart distinct chemical properties and biological activities compared to others.

Research Findings and Environmental Impact

Interaction studies involving this compound are essential for understanding its environmental fate and biological effects. Such studies may include assessing its persistence in soil and water, its toxicity to aquatic organisms, and its potential for bioaccumulation. These aspects are crucial for evaluating its suitability for agricultural applications and ensuring its safe use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator